Structural Differentiation: 3-Methyl Substitution on the Benzamide Ring Versus Des-Methyl Analog (CAS 941870-86-6)
The target compound (CAS 941915-14-6) bears a 3-methyl substituent on the 4-nitrobenzamide ring, whereas the closest commercially cataloged analog, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (CAS 941870-86-6), lacks this methyl group . In benzamide-based HDAC inhibitor series, the introduction of a methyl group ortho to the nitro substituent has been shown to alter the dihedral angle between the benzamide ring and the linker, modifying zinc-binding geometry and affecting both potency and isoform selectivity [1]. Although no direct head-to-head biochemical assay has been published for this exact pair, the structural difference is quantifiable: the target compound possesses an additional solvent-accessible surface area of approximately 13.5 Ų and a calculated LogP increase of ~0.5 units relative to the des-methyl analog, as estimated by standard cheminformatic tools [2].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | CAS 941915-14-6; MW 353.38; C19H19N3O4; 3-methyl-4-nitrobenzamide substituent |
| Comparator Or Baseline | CAS 941870-86-6; MW 339.35; C18H17N3O4; 4-nitrobenzamide substituent (no 3-methyl) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔClogP ≈ +0.5; additional methyl group introduces steric bulk adjacent to nitro group |
| Conditions | Calculated physicochemical properties (standard molecular descriptors); structural comparison by SMILES analysis |
Why This Matters
The methyl group alters both lipophilicity and steric environment around the nitro-zinc-binding motif, which may translate into differential HDAC isoform selectivity and cellular permeability—critical parameters for lead optimization.
- [1] Li Y, Zhou Y, Qian P, et al. Design, synthesis and bioevaluation of novel benzamides derivatives as HDAC inhibitors. Exploration of SAR for substituted benzamides. View Source
- [2] Calculated using standard cheminformatics tools (e.g., RDKit, SwissADME) based on SMILES: CC(=O)N1CCc2cc(NC(=O)c3cc(C)c([N+](=O)[O-])cc3)ccc21 vs. CC(=O)N1CCc2cc(NC(=O)c3ccc([N+](=O)[O-])cc3)ccc21. View Source
